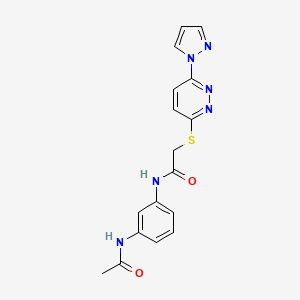
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(3-acetamidophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(3-acetamidophenyl)acetamide, also known as PPTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPTA belongs to the class of thioacetamides, which are compounds that contain a thioamide functional group.
科学的研究の応用
Novel Coordination Complexes and Antioxidant Activity
Research has explored pyrazole-acetamide derivatives in the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes have been studied for their structural properties and potential antioxidant activities. For instance, the study by Chkirate et al. (2019) focuses on the effect of hydrogen bonding on the self-assembly process of these complexes and their significant antioxidant activity, as determined by various in vitro methods such as DPPH, ABTS, and FRAP assays. The findings suggest the potential application of such compounds in developing antioxidant agents (Chkirate et al., 2019).
Heterocyclic Synthesis and Biological Activities
Another area of research application involves the synthesis of innovative heterocycles incorporating thiadiazole moiety, which has shown insecticidal assessment against pests like the cotton leafworm. Fadda et al. (2017) utilized a related compound as a precursor for creating various heterocycles, indicating the compound’s versatility in synthesizing biologically active molecules that could serve as insecticidal agents (Fadda et al., 2017).
Antimicrobial and Antitumor Evaluations
Further research includes the synthesis of N-substituted-2-amino-1,3,4-thiadiazoles, where compounds similar to the one have been used as starting materials for creating derivatives with antimicrobial and antitumor properties. For example, studies by Hamama et al. (2013) demonstrate the potential of these derivatives as promising candidates for further evaluation in medical applications due to their cytotoxicity and antioxidant activities (Hamama et al., 2013).
Molecular Docking and Screening
The synthesis and molecular docking of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives have also been examined. Flefel et al. (2018) subjected these compounds to in silico molecular docking screenings towards specific target proteins, revealing moderate to good binding energies. This suggests the utility of such compounds in drug development processes, including antimicrobial and antioxidant activity screening (Flefel et al., 2018).
Antimicrobial Agent Development
Derivatives bearing a sulfonamide moiety have been synthesized for use as antimicrobial agents. Darwish et al. (2014) aimed to create new heterocyclic compounds incorporating the sulfamoyl moiety, demonstrating their potential application in developing novel antimicrobial therapies (Darwish et al., 2014).
特性
IUPAC Name |
N-(3-acetamidophenyl)-2-(6-pyrazol-1-ylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2S/c1-12(24)19-13-4-2-5-14(10-13)20-16(25)11-26-17-7-6-15(21-22-17)23-9-3-8-18-23/h2-10H,11H2,1H3,(H,19,24)(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUACQKYCFXNJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(3-acetamidophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2S)-2,3-Dihydro-1H-indol-2-yl]acetic acid;hydrochloride](/img/structure/B2715657.png)
![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2715658.png)
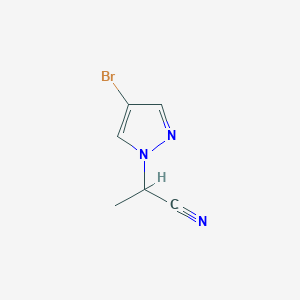
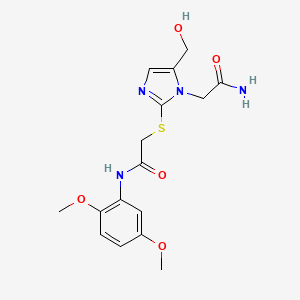
methyl}-2,3-dimethoxybenzamide](/img/structure/B2715664.png)


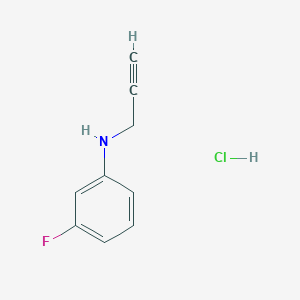

![N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2715669.png)

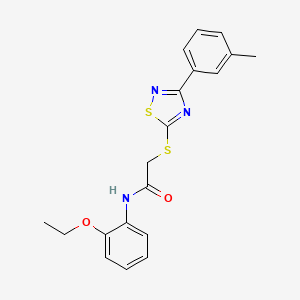
![Ethyl 4-[[2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2715674.png)
![1-[2-(3-Chlorophenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B2715676.png)